4-chloro-3-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-3-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a dibenzofuran moiety, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would likely include steps for purification and isolation of the final product to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-chloro-3-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential use as an antimicrobial agent and in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to antimicrobial effects. The dibenzofuran moiety may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: An organic compound used as an intermediate in chemical synthesis.
Methylchloroisothiazolinone: A biocide used in various industrial applications.
Uniqueness
4-chloro-3-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is unique due to its combination of a sulfonamide group and a dibenzofuran moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H20ClNO3S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-chloro-3-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H20ClNO3S/c1-12-3-7-19-16(9-12)17-11-14(4-8-20(17)25-19)22-26(23,24)15-5-6-18(21)13(2)10-15/h4-6,8,10-12,22H,3,7,9H2,1-2H3 |
InChI Key |
FQISEHJHQSUTKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)C |
Origin of Product |
United States |
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